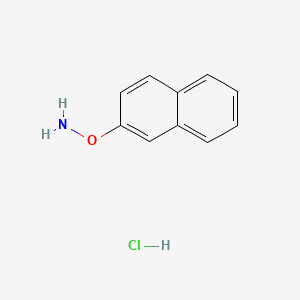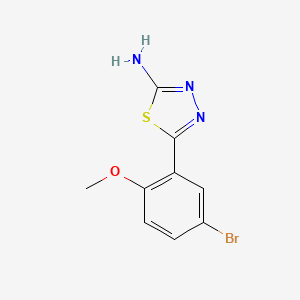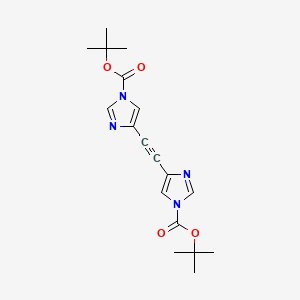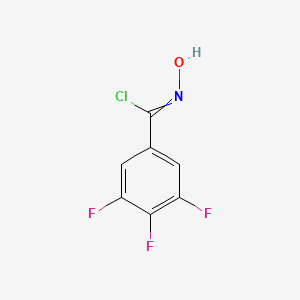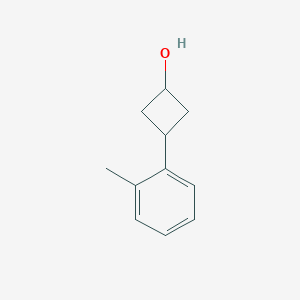
3-(o-Tolyl)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Tolyl)cyclobutanol is an organic compound characterized by a cyclobutanol ring substituted with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)cyclobutanol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclopropylcarbinol with hydrochloric acid, which leads to the formation of cyclobutanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of organometallic catalysts, such as palladium or nickel, is common in these processes to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)cyclobutanol undergoes several types of chemical reactions, including:
Oxidation: Conversion to cyclobutanone using oxidizing agents like chromium trioxide.
Reduction: Reduction of cyclobutanone back to cyclobutanol using metal hydrides.
Substitution: Introduction of various substituents on the cyclobutanol ring through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents and nucleophiles under controlled conditions.
Major Products
Oxidation: Cyclobutanone.
Reduction: Cyclobutanol.
Substitution: Various substituted cyclobutanols depending on the nucleophile used.
Scientific Research Applications
3-(o-Tolyl)cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(o-Tolyl)cyclobutanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simpler analog without the o-tolyl group.
Cyclobutanone: The oxidized form of cyclobutanol.
Cyclopropanol: A smaller ring analog with different reactivity.
Uniqueness
3-(o-Tolyl)cyclobutanol is unique due to the presence of the o-tolyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-(2-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C11H14O/c1-8-4-2-3-5-11(8)9-6-10(12)7-9/h2-5,9-10,12H,6-7H2,1H3 |
InChI Key |
PBPRDGNILHOFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


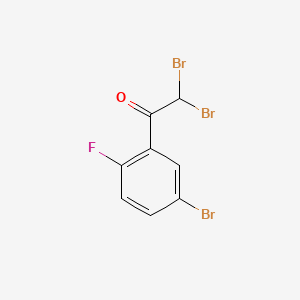

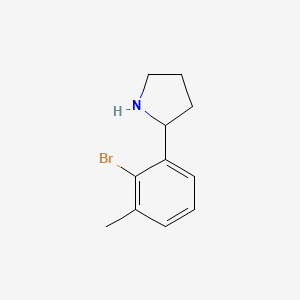

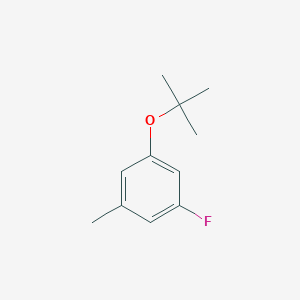
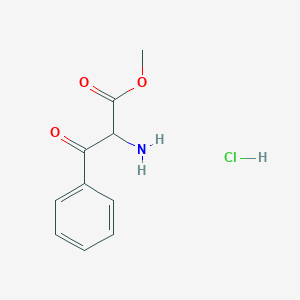
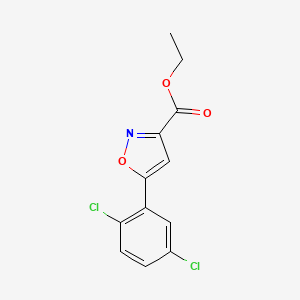
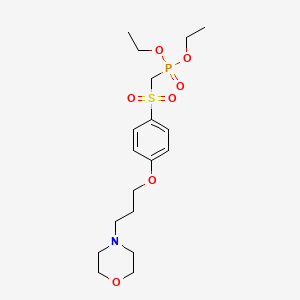
![[4-Fluoro-3-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13704036.png)
